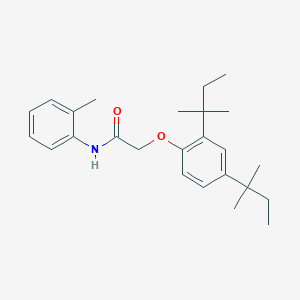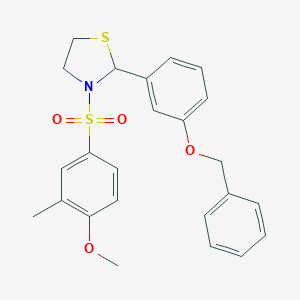![molecular formula C21H19N5O3 B492503 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA](/img/structure/B492503.png)
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core, a methoxyphenyl group, and a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable electrophiles.
Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate or a urea derivative to form the phenylurea structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反应分析
Types of Reactions
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as catalysis and material science.
作用机制
The mechanism of action of 3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-HYDROXYPHENYL)-1-(4-METHOXYPHENYL)UREA: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-CHLOROPHENYL)-1-(4-METHOXYPHENYL)UREA: The presence of a chlorine atom can significantly impact the compound’s properties, including its solubility and interaction with biological targets.
Uniqueness
3-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)UREA stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C21H19N5O3 |
|---|---|
分子量 |
389.4g/mol |
IUPAC 名称 |
1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H19N5O3/c1-28-16-7-5-15(6-8-16)23-21(27)25-17-12-14(4-9-19(17)29-2)18-13-26-11-3-10-22-20(26)24-18/h3-13H,1-2H3,(H2,23,25,27) |
InChI 键 |
WZJGNHBOKZQRGC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-N-[(4-ethylphenyl)sulfonyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzenesulfonamide](/img/structure/B492420.png)
![2-(2,4-ditert-pentylphenoxy)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B492421.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)butanamide](/img/structure/B492423.png)
![2-iodo-N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B492426.png)

![Benzyl 3-{3-[(4-tert-butylphenyl)sulfonyl]-1,3-thiazolidin-2-yl}phenyl ether](/img/structure/B492428.png)

![3,4-dichloro-2-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B492434.png)
![5-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B492435.png)
![3,4-dichloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B492436.png)
![3-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-1,3-thiazolidine](/img/structure/B492438.png)
![2-(5-Bromo-2-methoxyphenyl)-3-[(4-methoxy-3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B492439.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B492440.png)
![3,4-dichloro-2-methoxy-N'-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B492441.png)
